molecular formula C14H13NO3 B1598260 Amino-(4-phenoxy-phenyl)-acetic acid CAS No. 858843-03-5

Amino-(4-phenoxy-phenyl)-acetic acid

Cat. No.: B1598260
CAS No.: 858843-03-5
M. Wt: 243.26 g/mol
InChI Key: MOHPYKSOEQKFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-(4-phenoxy-phenyl)-acetic acid is a substituted phenylglycine derivative characterized by a phenoxy group at the para-position of the benzene ring attached to the α-carbon of the acetic acid backbone. This compound shares structural similarities with other aryl-substituted aminoacetic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and chiral synthesis.

Properties

IUPAC Name

2-amino-2-(4-phenoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,13H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHPYKSOEQKFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392364
Record name AMINO-(4-PHENOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858843-03-5
Record name AMINO-(4-PHENOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-(4-phenoxy-phenyl)-acetic acid belongs to a broader class of aryl-substituted aminoacetic acids. Below is a detailed comparison with key analogs, emphasizing structural variations, physicochemical properties, and functional applications.

Substituted Phenylglycine Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 4-phenoxy ~271.3 (estimated) Not explicitly provided Likely intermediate in chiral synthesis; potential use in pharmaceuticals .
Amino-(4-ethoxy-phenyl)-acetic acid 4-ethoxy 209.2 Not provided Marketed for industrial applications; production forecasted to grow at 3.5% CAGR (2025–2030) .
(S)-Amino-(4-chloro-phenyl)-acetic acid 4-chloro 199.6 221101-61-7 Chiral building block for drug development (e.g., antibiotics, antivirals) .
Amino-(4-nitro-phenyl)-acetic acid 4-nitro 210.2 Not provided Studied for enantioselective liquid-liquid extraction; high solubility in polar solvents .
Amino-(4-hydroxy-3-methoxy-phenyl)-acetic acid 4-hydroxy-3-methoxy 211.2 56246-88-9 Safety data indicates moderate toxicity; used in organic synthesis .

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in Amino-(4-nitro-phenyl)-acetic acid) enhance solubility in polar solvents, while bulky groups (e.g., phenoxy) may reduce bioavailability due to steric hindrance .
  • Chiral Applications : The (S)-enantiomer of the 4-chloro derivative is prioritized in drug synthesis for its stereospecific interactions .
Functional Derivatives with Sulfonyl and Heterocyclic Groups
Compound Name Functional Group Key Features
N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine Sulfonamide linkage Enhanced stability under acidic conditions; used in peptide mimetics .
[2-Amino-6-(4-substituted aryl)-dihydropyrimidine-5-yl]-acetic acid Dihydropyrimidine core Demonstrated anti-inflammatory activity (e.g., 86% yield in brominated derivatives) .
(4-{[(Substituted phenyl)imino]methyl}phenoxy)acetic acid Schiff base linkage Synthesized via condensation with substituted anilines; antimicrobial potential .

Key Observations :

  • Synthetic Flexibility: Schiff base derivatives highlight the adaptability of the phenoxyacetic acid scaffold for introducing nitrogen-containing functionalities .

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